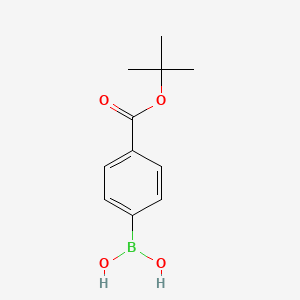

(4-(tert-Butoxycarbonyl)phenyl)boronic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-11(2,3)16-10(13)8-4-6-9(7-5-8)12(14)15/h4-7,14-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVMDYSTJSUDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378353 | |

| Record name | [4-(tert-Butoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-54-6 | |

| Record name | [4-(tert-Butoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-Butoxycarbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-(tert-Butoxycarbonyl)phenyl)boronic Acid

Introduction

(4-(tert-Butoxycarbonyl)phenyl)boronic acid, a member of the versatile class of organoboron compounds, is a key building block in modern organic synthesis.[1] Characterized by a phenyl ring substituted with a boronic acid group and a tert-butoxycarbonyl (Boc) ester group, this bifunctional molecule offers significant utility in medicinal chemistry, drug discovery, and material science.[1][2][3] The boronic acid moiety is renowned for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[1] The tert-butoxycarbonyl group serves as a stable ester that can influence the compound's solubility and electronic properties or act as a precursor to a carboxylic acid. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, tailored for researchers and professionals in the chemical sciences.

Core Chemical and Physical Properties

This compound is a white to off-white solid that is stable under recommended storage conditions.[4] Like many phenylboronic acids, it is soluble in most polar organic solvents but has limited solubility in non-polar hydrocarbons and is only slightly soluble in water.[5][6][7] It is important to note that boronic acids have a tendency to undergo dehydration to form their corresponding trimeric anhydrides, known as boroxines.[6]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 850568-54-6 | [4][5][8] |

| Molecular Formula | C₁₁H₁₅BO₄ | [8][9] |

| Molecular Weight | 222.05 g/mol | [8] |

| Appearance | Solid | [4] |

| Melting Point | 100-106 °C | [4] |

| Boiling Point | 364.3 °C at 760 mmHg | [4] |

| Solubility | Slightly soluble in water. | [5] |

Spectral Data

Detailed spectral data provides confirmation of the molecular structure. While specific spectra for this exact compound are not publicly available in the search results, the expected characteristics can be inferred from its structure and data for analogous compounds.

Table 2: Expected Spectral Characteristics

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.6 ppm), aromatic protons on the disubstituted benzene ring (two doublets, ~7.5-8.2 ppm), and the acidic protons of the boronic acid group (broad singlet, variable chemical shift). |

| ¹³C NMR | Resonances for the tert-butyl carbons, the quaternary ester carbonyl carbon, and the aromatic carbons, including the carbon atom bonded to the boron (ipso-carbon), which may be broad or difficult to detect.[10] |

| ¹¹B NMR | A single broad resonance in the range of 27-30 ppm, characteristic of an sp²-hybridized boron atom in an arylboronic acid.[10] |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching of the boronic acid (broad, ~3200-3500 cm⁻¹), C=O stretching of the ester (~1700-1725 cm⁻¹), B-O stretching (~1300-1400 cm⁻¹), and aromatic C-H and C=C vibrations.[11] |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the calculated molecular weight. |

Stability and Reactivity

Stability: The compound is generally stable under standard laboratory conditions, though it should be stored in a tightly closed container in a dry, well-ventilated place.[4] It is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.[4] Under fire conditions, it may decompose to emit toxic fumes.[4] A key stability consideration for boronic acids is the potential for reversible dehydration to form cyclic boroxine trimers, which can impact reactivity in certain applications.[6][12]

Reactivity: The primary reactivity of this compound is centered on the boronic acid group.

-

Suzuki-Miyaura Cross-Coupling: This is the most prominent application, where the compound serves as a source of a 4-(tert-butoxycarbonyl)phenyl group to be coupled with various organic halides or triflates in the presence of a palladium catalyst and a base.[1][3]

-

Esterification and Amidation Catalyst: Phenylboronic acids can act as effective Lewis acid catalysts for the formation of amides and esters from carboxylic acids.[5][13]

-

Diol Binding: The boronic acid moiety can form reversible covalent bonds with diols, a property that is widely exploited in the development of sensors and for bioconjugation.[13][14]

Applications in Research and Development

The unique structural features of this reagent make it valuable across several scientific disciplines.

-

Drug Discovery and Medicinal Chemistry: It is a crucial intermediate for synthesizing complex molecules and active pharmaceutical ingredients (APIs).[1][2][3] The ability to introduce a substituted phenyl ring is fundamental in scaffold development, and boronic acid-containing molecules themselves have shown significant therapeutic potential, as exemplified by drugs like bortezomib.[15][16]

-

Organic Synthesis: It serves as a versatile building block for constructing complex molecular architectures that are otherwise difficult to access.[1]

-

Material Science: The compound is used in the synthesis of functional materials, such as polymers and coatings, where the incorporation of the boronic acid moiety can impart specific properties.[1][2]

Experimental Protocols

Synthesis of this compound

A general and effective method for preparing arylboronic acids involves the reaction of an organometallic intermediate with a trialkyl borate, followed by acidic hydrolysis. A plausible synthetic route is outlined below.

Caption: General workflow for the synthesis of arylboronic acids.

Methodology:

-

Dissolve tert-butyl 4-bromobenzoate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes. Stir for 1 hour at -78 °C to ensure complete formation of the aryllithium species.

-

To this solution, add trimethyl borate dropwise, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding aqueous HCl (1 M).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

Purification of boronic acids can be challenging due to the potential for boroxine formation. Recrystallization is often the most effective method.[17]

Methodology:

-

Dissolve the crude boronic acid in a minimum amount of a hot solvent. A mixture of an organic solvent and a non-polar anti-solvent (e.g., ethyl acetate/hexanes) or simply hot water can be effective.[12][18]

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.[12]

-

Alternatively, an acid-base extraction can be employed. The boronic acid can be converted to its water-soluble boronate salt with a base, washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the pure boronic acid.[17][19]

General Protocol for Suzuki-Miyaura Coupling

This reaction is a cornerstone of modern synthetic chemistry and a primary application of this compound.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Methodology: [20]

-

To a reaction vessel, add this compound (1.0-1.5 equivalents), the aryl halide or triflate (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

-

Purge the vessel with an inert gas (argon or nitrogen).

-

Add a degassed solvent system, such as a mixture of ethanol, toluene, or dioxane and water.

-

Heat the reaction mixture with stirring (typically 70-100 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

References

- 1. (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid | 1150114-67-2 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 4-(TERT-BUTOXYCARBONYL)PHENYLBORONIC ACID | 850568-54-6 [chemicalbook.com]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound [oakwoodchemical.com]

- 9. (4-((Tert-butoxy)carbonyl)phenyl)boronic acid | C11H15BO4 | CID 2773301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. japsonline.com [japsonline.com]

- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. reddit.com [reddit.com]

- 19. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 20. rsc.org [rsc.org]

An In-depth Technical Guide to (4-(tert-Butoxycarbonyl)phenyl)boronic acid

CAS Number: 850568-54-6

This technical guide provides a comprehensive overview of (4-(tert-butoxycarbonyl)phenyl)boronic acid, a versatile reagent in modern organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and applications, with a focus on its role in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Chemical Properties and Data

This compound is a white to off-white crystalline powder.[1] It is a key building block in medicinal chemistry and organic synthesis, valued for its ability to participate in palladium-catalyzed cross-coupling reactions.[1] The tert-butoxycarbonyl (Boc) group serves as a protecting group for the carboxylic acid functionality, which can be deprotected under acidic conditions to yield 4-carboxyphenylboronic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 850568-54-6 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₅BO₄ | [1][2][3] |

| Molecular Weight | 222.05 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 100-106 °C | [1][2] |

| Purity | ≥95% | [1][2] |

| IUPAC Name | [4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid | [2] |

| Synonyms | 4-(tert-Butoxycarbonyl)benzeneboronic acid | [1][2] |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide and methylene chloride. | |

| Storage | Store at room temperature in an inert atmosphere. | [1][4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 4-carboxyphenylboronic acid. The following is a representative "one-pot" protocol adapted from methods for preparing similar compounds.

Experimental Procedure:

-

Reaction Setup: In a 10 L glass reactor equipped with a mechanical stirrer, thermometer, and a constant pressure funnel, add 3 moles of 4-carboxyphenylboronic acid under a nitrogen atmosphere.

-

Activation: Add 4 kg of tetrahydrofuran (THF) to the reactor. While stirring and under reflux, slowly add 3.3 moles of thionyl chloride. Continue the reaction for 4 hours.

-

Esterification: Cool the reaction mixture to 0-5 °C. In batches, add 5 moles of potassium tert-butoxide. After the addition is complete, continue stirring for 1 hour.

-

Work-up: Add 2 kg of water to the reaction mixture. Acidify with acetic acid, then allow the layers to separate.

-

Purification: Separate the organic phase and concentrate it to obtain the crude product. Recrystallize the crude product from petroleum ether to yield solid this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are common structural motifs in pharmaceuticals. The following is a detailed protocol for a representative Suzuki coupling reaction.

Experimental Procedure:

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add the aryl halide (e.g., 4-bromotoluene, 1.0 mmol), this compound (1.2 mmol), and a suitable solvent (e.g., 10 mL of n-propanol). Stir the mixture for 15 minutes to allow for the dissolution of the solids.

-

Addition of Reagents: To the solution, add the palladium catalyst (e.g., palladium acetate, 0.02 mmol), a phosphine ligand (e.g., triphenylphosphine, 0.04 mmol), an aqueous solution of a base (e.g., 2 M sodium carbonate, 2.0 mmol), and deionized water (2.0 mL).

-

Reaction: Heat the solution to reflux under a nitrogen atmosphere for 1-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 10 mL of water and stir for 5 minutes. Dilute the mixture with 10 mL of ethyl acetate and transfer it to a separatory funnel.

-

Extraction: Separate the layers and re-extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic extracts.

-

Washing: Wash the combined organic phase sequentially with a 5% sodium carbonate solution (2 x 10 mL) and brine (2 x 10 mL).

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure biaryl product.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its primary application is in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds.[1]

The biaryl structures synthesized using this reagent are prevalent in many biologically active compounds, including anti-cancer agents. The Boc-protected carboxylic acid group allows for further functionalization or can be deprotected to reveal the carboxylic acid, which can be a key pharmacophore or a handle for further synthetic transformations.

Boronic acids, in general, have gained significant interest in medicinal chemistry since the approval of bortezomib, a proteasome inhibitor used in cancer therapy. This has spurred the development of other boron-containing drugs. The versatility and stability of this compound make it an important tool for researchers exploring new therapeutic agents.

Visualizations

The following diagrams illustrate the key chemical processes involving this compound.

References

An In-Depth Technical Guide to the Synthesis of (4-(tert-Butoxycarbonyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(tert-Butoxycarbonyl)phenyl)boronic acid is a valuable reagent in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its utility in medicinal chemistry and materials science necessitates efficient and scalable synthetic routes. This technical guide provides a comprehensive overview of the primary and alternative methods for the synthesis of this compound, complete with detailed experimental protocols, comparative data, and visual representations of the reaction pathways.

Introduction

This compound serves as a key building block in modern synthetic chemistry. The presence of both a boronic acid moiety and a tert-butoxycarbonyl (Boc) protected carboxylic acid group on the same phenyl ring allows for sequential and site-selective transformations. This bifunctional nature makes it an attractive starting material for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide details the most effective synthetic strategies to access this important compound.

Primary Synthetic Route: One-Pot Esterification of 4-Carboxyphenylboronic Acid

A highly efficient and direct method for the preparation of this compound is the one-pot esterification of 4-carboxyphenylboronic acid. This approach, detailed in patent literature, offers high yields and purity, making it suitable for large-scale production.[1] The reaction proceeds via an in-situ activation of the carboxylic acid with thionyl chloride, followed by esterification with a tert-butoxide salt.

Reaction Scheme

Caption: One-pot synthesis of this compound.

Experimental Protocol

-

Reaction Setup: To a 10 L glass reactor equipped with a mechanical stirrer, thermometer, and constant pressure dropping funnel, add 3 moles of 4-carboxyphenylboronic acid and 4 kg of tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Acyl Chloride Formation: While stirring, heat the mixture to reflux and add 4.5 moles of thionyl chloride dropwise. Maintain reflux for 4 hours.

-

Esterification: Cool the reaction mixture to 0-5 °C. In a separate flask, prepare a solution of 7.5 moles of potassium tert-butoxide in THF. Add the potassium tert-butoxide solution to the reaction mixture in batches, maintaining the temperature between 0-5 °C. After the addition is complete, continue stirring for 1 hour.

-

Work-up: Add 2 kg of water to the reaction mixture. Acidify with acetic acid to a pH of approximately 4-5. Allow the layers to separate and collect the organic phase.

-

Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Recrystallize the crude solid from 2 kg of petroleum ether to yield the final product.

Quantitative Data

| Parameter | Value | Reference |

| Molar Ratio (Carboxybenzeneboronic acid:SOCl₂:KOtBu) | 1 : 1.5 : 2.5 | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Reaction Temperature (Acyl Chloride Formation) | Reflux | [1] |

| Reaction Temperature (Esterification) | 0-5 °C | [1] |

| Molar Yield | up to 95% | [1] |

| Purity | 98% | [1] |

Alternative Synthetic Routes

Lithium-Halogen Exchange of tert-Butyl 4-Bromobenzoate

This classic organometallic approach involves the conversion of an aryl bromide to an organolithium species, which is then quenched with a borate ester. This method is highly effective but requires anhydrous conditions and low temperatures.

References

An In-Depth Technical Guide to the Synthesis of (4-(tert-Butoxycarbonyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(tert-Butoxycarbonyl)phenyl)boronic acid is a versatile building block in modern organic synthesis, particularly valued for its application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the construction of complex biaryl structures makes it an important intermediate in the development of pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the starting materials, experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Synthetic Pathways Overview

The synthesis of this compound can be approached from several key starting materials. The choice of synthetic route often depends on the availability of precursors, desired scale, and tolerance to specific reaction conditions. The main strategies involve:

-

Borylation of a Pre-functionalized Aryl Halide: This is a common approach starting from tert-butyl 4-bromobenzoate or tert-butyl 4-iodobenzoate. The borylation can be achieved through methods such as lithiation-borylation or palladium-catalyzed Miyaura borylation.

-

Esterification of a Boronic Acid: This route begins with the commercially available 4-carboxyphenylboronic acid, which is then esterified with tert-butanol or a tert-butyl source.

The following diagram illustrates the logical workflow of these synthetic pathways.

Caption: Synthetic routes to this compound.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for the different synthetic approaches to provide a clear comparison of their efficiencies.

| Starting Material | Synthetic Method | Key Reagents | Typical Yield (%) | Purity (%) | Reference |

| tert-Butyl 4-bromobenzoate | Lithiation-Borylation | n-Butyllithium, Triisopropyl borate | ~95% (analogous reaction) | High | [1] |

| tert-Butyl 4-bromobenzoate | Miyaura Borylation | Bis(pinacolato)diboron, Pd catalyst, Base | 75-90% (general method) | Moderate to High | [2] |

| 4-Carboxyphenylboronic Acid | One-Pot Esterification | Thionyl chloride, Potassium tert-butoxide | 82-95% | 96-98% | [3] |

Experimental Protocols

Protocol 1: Synthesis from tert-Butyl 4-bromobenzoate via Lithiation-Borylation

This protocol is adapted from a similar synthesis of methyl 4-(methoxycarbonyl)phenylboronic acid and is expected to have a high yield.[1]

Workflow Diagram:

Caption: Lithiation-borylation experimental workflow.

Materials:

-

tert-Butyl 4-bromobenzoate

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

n-Butyllithium (in hexanes)

-

Saturated aqueous ammonium chloride solution

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl 4-bromobenzoate (1 equivalent) and triisopropyl borate (1.3 equivalents) in anhydrous THF.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.25 equivalents) dropwise, ensuring the internal temperature remains below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Adjust the pH of the aqueous layer to approximately 1-2 with 1 M hydrochloric acid.

-

Separate the layers and extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis from tert-Butyl 4-bromobenzoate via Miyaura Borylation

This protocol is based on general procedures for the palladium-catalyzed borylation of aryl halides.[2]

Materials:

-

tert-Butyl 4-bromobenzoate

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous dioxane or DMSO

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine tert-butyl 4-bromobenzoate (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), Pd(dppf)Cl₂ (1-3 mol%), and potassium acetate (2-3 equivalents).

-

Add anhydrous dioxane or DMSO to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure. The resulting pinacol ester can often be used directly or hydrolyzed to the boronic acid. For hydrolysis, the crude ester can be stirred with an aqueous acid (e.g., HCl) in a suitable solvent like acetone.

Protocol 3: One-Pot Synthesis from 4-Carboxyphenylboronic Acid

This protocol is based on a patented method for the direct esterification of 4-carboxyphenylboronic acid.[3]

Materials:

-

4-Carboxyphenylboronic acid

-

Thionyl chloride (SOCl₂)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous solvent (e.g., THF)

-

Petroleum ether (for recrystallization)

Procedure:

-

In a reaction vessel under an inert atmosphere, suspend 4-carboxyphenylboronic acid (1 equivalent) in an anhydrous solvent such as THF.

-

Add thionyl chloride (1.1-1.5 equivalents) dropwise to the suspension.

-

Heat the mixture to reflux and stir for 2-4 hours to form the acyl chloride intermediate.

-

Cool the reaction mixture to 0-5 °C.

-

In a separate flask, prepare a solution of potassium tert-butoxide (1.5-2.5 equivalents) in THF.

-

Slowly add the potassium tert-butoxide solution to the cooled acyl chloride mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with water and acidify with a weak acid like acetic acid.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a solvent such as petroleum ether to yield the final product with high purity.[3]

Conclusion

The synthesis of this compound can be achieved through multiple efficient pathways. The lithiation-borylation of tert-butyl 4-bromobenzoate offers a potentially high-yielding route, while the Miyaura borylation provides a milder, palladium-catalyzed alternative. The one-pot esterification of 4-carboxyphenylboronic acid is an attractive option due to its operational simplicity and high reported yields and purity. The selection of the most appropriate method will be guided by the specific requirements of the research or development project, including cost, scale, and available equipment. This guide provides the necessary technical details to enable scientists to make an informed decision and successfully synthesize this valuable chemical intermediate.

References

A Technical Guide to (4-(tert-Butoxycarbonyl)phenyl)boronic Acid: Properties and Applications in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of (4-(tert-butoxycarbonyl)phenyl)boronic acid and its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. This information is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development in the effective utilization of this versatile reagent.

Core Properties of this compound

This compound is a valuable bifunctional molecule, incorporating both a boronic acid moiety and a tert-butoxycarbonyl (Boc)-protected aniline. The boronic acid group serves as a key participant in palladium-catalyzed cross-coupling reactions, while the Boc protecting group offers a stable yet readily cleavable handle for the corresponding aniline, allowing for subsequent functionalization.

| Property | Value |

| Molecular Formula | C₁₁H₁₅BO₄[1][2] |

| Molecular Weight | 222.05 g/mol [1][2] |

| CAS Number | 850568-54-6[1] |

| Appearance | White to off-white solid[1] |

Application in Suzuki-Miyaura Cross-Coupling: A Representative Protocol

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This compound is an excellent coupling partner in these reactions, enabling the introduction of a protected aminophenyl group, a common motif in pharmacologically active compounds.

Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. It should be noted that reaction conditions may require optimization based on the specific substrates being used.

Reaction Scheme:

Ar-X + (HO)₂B-Ph-COOBoc --(Pd catalyst, Base)--> Ar-Ph-COOBoc

Where Ar-X represents an aryl halide (iodide, bromide, or triflate).

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, and the base.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, followed by the degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl compound.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the synthesis of a biaryl compound using this compound via a Suzuki-Miyaura cross-coupling reaction.

Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.

References

Spectroscopic Profile of (4-(tert-Butoxycarbonyl)phenyl)boronic acid: A Technical Guide

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for (4-(tert-butoxycarbonyl)phenyl)boronic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this compound in their work. This document presents tabulated NMR data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.9 - 7.7 | Multiplet | 2H | Ar-H (ortho to -B(OH)₂) |

| ~7.5 - 7.3 | Multiplet | 2H | Ar-H (ortho to -NHBoc) |

| ~1.5 | Singlet | 9H | -C(CH₃ )₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~153 | C =O (carbamate) |

| ~143 | Ar-C (para to -B(OH)₂) |

| ~135 | Ar-C H (ortho to -B(OH)₂) |

| ~117 | Ar-C H (ortho to -NHBoc) |

| ~80 | -C (CH₃)₃ |

| ~28 | -C(C H₃)₃ |

Experimental Protocols

Obtaining high-quality NMR spectra for arylboronic acids requires specific sample preparation and instrument parameters to overcome challenges such as poor solubility and the tendency to form boroxine anhydrides.

General Procedure for NMR Sample Preparation and Analysis

A general protocol for the NMR analysis of arylboronic acids is as follows:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for boronic acids due to its good solubilizing power and its ability to break up boroxine trimers, leading to sharper NMR signals. Other solvents like methanol-d₄ can also be used, though the acidic B(OH)₂ protons will exchange with the solvent and may not be observed.

-

Dissolution: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.

-

Data Acquisition: Acquire the NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: A sufficient number of scans (typically 16-64) should be acquired to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally adequate.

-

¹³C NMR: A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. A standard proton-decoupled pulse program should be utilized.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from chemical structure to the interpretation of its NMR spectra.

Caption: Logical workflow for NMR analysis.

Commercial availability of (4-(tert-Butoxycarbonyl)phenyl)boronic acid

An In-depth Technical Guide to the Commercial Availability of (4-(tert-Butoxycarbonyl)phenyl)boronic Acid

For researchers, scientists, and professionals in drug development, this compound (CAS No: 850568-54-6) is a critical building block in organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and detailed experimental protocols for its synthesis and application.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. The tert-butoxycarbonyl (Boc) protecting group offers a convenient way to introduce a carboxylic acid functionality after deprotection, making it a versatile reagent in multi-step syntheses of complex molecules, including active pharmaceutical ingredients.[1]

| Property | Value | Source(s) |

| CAS Number | 850568-54-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅BO₄ | [1][3] |

| Molecular Weight | 222.05 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 106 °C (lit.) | [1] |

| Synonyms | 4-(tert-Butoxycarbonyl)benzeneboronic acid, tert-Butyl 4-boronobenzoate | [1][4][5] |

| Purity (Typical) | 95% - >98% | [1][5][6][7] |

| Storage | Inert atmosphere, room temperature | [3] |

Commercial Availability

This boronic acid derivative is readily available from a variety of chemical suppliers, catering to needs from laboratory-scale research to bulk manufacturing. Pricing and available quantities vary by supplier and purity grade.

| Supplier | Available Quantities | Purity | Price (USD) |

| MedChemExpress | 1g, 5g | Not specified | $25 (1g), $90 (5g)[8] |

| Tokyo Chemical Industry (TCI) | 1g, 5g, 25g | >97.0% | Varies by region |

| Chem-Impex International | Gram to Kilogram scale | 95-105% (Titration) | Varies by quantity |

| BLD Pharm | Inquire for details | Not specified | Inquire for details[3] |

| Capot Chemical Co., Ltd. | Inquire for details | >98% (HPLC) | Inquire for details[6] |

| Sigma-Aldrich | Inquire for details | Not specified | Inquire for details |

| American Custom Chemicals | 10g | min 95% | $186.94 (10g)[5] |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact suppliers directly for the most current pricing and availability.

Key Applications and Reaction Pathways

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental to medicinal chemistry for synthesizing biaryl compounds, which are common motifs in drug molecules. The boronic acid serves as the organoboron nucleophile that couples with an organohalide in the presence of a palladium catalyst and a base.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of this compound

A common method for preparing this compound involves the esterification of 4-carboxyphenylboronic acid. The following protocol is adapted from established synthesis procedures.[9]

Materials:

-

4-Carboxyphenylboronic acid

-

Thionyl chloride (SOCl₂)

-

Potassium tert-butoxide

-

Tetrahydrofuran (THF), anhydrous

-

Petroleum ether (or Sherwood oil)

-

Acetic acid

-

Water

Procedure:

-

In a nitrogen-purged reactor, suspend 4-carboxyphenylboronic acid in anhydrous THF.

-

Under stirring, slowly add thionyl chloride to the suspension. Heat the mixture to reflux and maintain for 4 hours.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Carefully add potassium tert-butoxide in portions, ensuring the temperature remains low. Continue stirring for 1 hour after the addition is complete.

-

Quench the reaction by adding water.

-

Acidify the mixture with acetic acid, then transfer to a separatory funnel.

-

Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from petroleum ether to yield pure this compound.[9]

Caption: One-pot synthesis workflow for the target compound.

Representative Suzuki-Miyaura Coupling Protocol

This protocol describes a typical cross-coupling reaction between an aryl bromide and this compound.

Materials:

-

Aryl bromide (e.g., 2-bromopyridine)

-

This compound (1.5 - 2.0 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., Ethanol, Dioxane, or Toluene/Water mixture)

Procedure:

-

To a reaction flask, add the aryl bromide, this compound, potassium carbonate, and the solvent.

-

Purge the mixture with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), to the flask under the inert atmosphere.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain the desired biaryl compound.[10]

Quality Control and Analysis

Ensuring the quality of the boronic acid is crucial for successful and reproducible synthetic outcomes. A typical quality control workflow involves multiple analytical techniques to confirm identity and purity.

Caption: Standard quality control workflow for chemical reagents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 850568-54-6|this compound|BLD Pharm [bldpharm.com]

- 4. 4-(tert-Butoxycarbonyl)phenylboronic Acid | 850568-54-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 4-(TERT-BUTOXYCARBONYL)PHENYLBORONIC ACID manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

Navigating the Stability Landscape of Boc-Protected Phenylboronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The reversible covalent chemistry of boronic acids has positioned them as invaluable tools in drug discovery and development. The incorporation of a tert-butyloxycarbonyl (Boc) protecting group on phenylboronic acids further enhances their utility by modulating their reactivity and solubility. However, the inherent stability of these molecules is a critical parameter that dictates their storage, handling, and ultimate success in research and manufacturing. This technical guide provides a comprehensive overview of the stability and storage considerations for Boc-protected phenylboronic acids, complete with data presentation, detailed experimental protocols, and visual workflows to empower researchers in their endeavors.

Core Concepts in Stability: A Dual Vulnerability

The stability of Boc-protected phenylboronic acids is primarily governed by the lability of two key functional groups: the boronic acid moiety and the Boc-protecting group. Understanding the degradation pathways of each is crucial for developing effective stabilization and analytical strategies.

1. Boronic Acid Moiety Instability:

-

Oxidative Deboronation: Boronic acids are susceptible to oxidation, a process that cleaves the carbon-boron bond to yield the corresponding phenol. This degradation is often mediated by reactive oxygen species and can be a significant pathway for potency loss.

-

Protodeboronation: This pathway involves the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the unprotected phenyl amine. This reaction can be catalyzed by acidic or basic conditions.

-

Trimerization (Dehydration): Boronic acids can undergo intermolecular dehydration to form cyclic anhydride trimers known as boroxines. While often reversible upon addition of water, this process can impact solubility and reactivity.

2. Boc-Protecting Group Instability:

-

Acid-Catalyzed Deprotection: The Boc group is notoriously sensitive to acidic conditions. Exposure to even mild acids can lead to its cleavage, liberating the free amine and generating tert-butyl cation intermediates, which can potentially lead to side reactions.[1][2]

Quantitative Stability Data Summary

While extensive quantitative stability data for every Boc-protected phenylboronic acid derivative is not publicly available, the following table summarizes typical stability profiles based on general knowledge of boronic acids and Boc-protected compounds. This data should be considered illustrative and specific stability testing for the compound of interest is always recommended.

| Condition | Parameter | Specification | Potential Degradation Products |

| Long-Term Storage | Temperature | 2-8 °C (Refrigerated) | Minimal degradation expected. |

| Humidity | Controlled, low humidity (desiccated) | Formation of boroxines (anhydrides). | |

| Light | Protected from light | Potential for photolytic degradation. | |

| Accelerated Storage | Temperature | 40 °C ± 2 °C | Increased rate of all degradation pathways. |

| Humidity | 75% RH ± 5% RH | Significant hydrolysis and boroxine formation. | |

| Forced Degradation | Acidic | 0.1 M HCl, RT | Rapid Boc deprotection, protodeboronation. |

| Basic | 0.1 M NaOH, RT | Protodeboronation, potential boronate salt formation. | |

| Oxidative | 3% H₂O₂, RT | Oxidative deboronation to form the corresponding phenol. | |

| Thermal | 60 °C | Acceleration of all degradation pathways. | |

| Photolytic | ICH Q1B conditions | Various photolytic degradation products. |

Visualizing Degradation and Analysis

To better understand the processes involved in the degradation and stability assessment of Boc-protected phenylboronic acids, the following diagrams illustrate the key pathways and a typical experimental workflow.

Caption: Key degradation pathways for Boc-protected phenylboronic acids.

Caption: A typical workflow for assessing the stability of Boc-protected phenylboronic acids.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of Boc-protected phenylboronic acids. These protocols are based on established principles of stability testing and can be adapted to specific compounds and laboratory capabilities.[3][4][5][6]

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Materials:

-

Boc-protected phenylboronic acid of interest

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

HPLC grade acetonitrile and water

-

pH meter

-

HPLC system with UV detector

-

Photostability chamber

Methodology:

-

Sample Preparation: Prepare stock solutions of the Boc-protected phenylboronic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

-

Thermal Degradation: Place a solid sample of the compound in a 60 °C oven for 48 hours. Also, heat a solution of the compound at 60 °C for 24 hours.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating the intact Boc-protected phenylboronic acid from all its potential degradation products.

Instrumentation:

-

HPLC system with a diode array detector (DAD) or a multi-wavelength UV detector.

-

A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

Methodology:

-

Initial Method Development:

-

Mobile Phase: Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate, pH 3-5) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance, often determined by UV scans of the stressed samples.

-

-

Method Optimization:

-

Inject a mixture of the stressed samples (from Protocol 1) to observe the separation of the parent peak from the degradation product peaks.

-

Adjust the gradient profile, mobile phase composition, and pH to achieve adequate resolution (Rs > 1.5) between all peaks.

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is confirmed by peak purity analysis using a DAD.

-

Linearity: Establish a linear relationship between the concentration of the analyte and the peak area over a defined range.

-

Accuracy: Determine the closeness of the test results obtained by the method to the true value.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Protocol 3: Long-Term and Accelerated Stability Study

Objective: To determine the shelf-life and recommended storage conditions for the Boc-protected phenylboronic acid.

Methodology:

-

Sample Packaging: Place the Boc-protected phenylboronic acid in containers that simulate the proposed commercial packaging.

-

Storage Conditions:

-

Long-Term: Store samples at 2-8 °C.

-

Accelerated: Store samples at 40 °C / 75% RH.

-

-

Testing Schedule:

-

Long-Term: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Pull samples at 0, 1, 3, and 6 months.

-

-

Analysis: At each time point, analyze the samples for appearance, assay (potency), and degradation products using the validated stability-indicating HPLC method.

Recommended Storage and Handling

Based on the inherent stability characteristics, the following storage and handling practices are recommended for Boc-protected phenylboronic acids:

-

Temperature: Store in a refrigerator (2-8 °C) to minimize thermal degradation.

-

Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis and the formation of boroxines.

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Light: Protect from light to avoid photolytic degradation.

-

pH: Avoid contact with acidic or strongly basic conditions to prevent Boc deprotection and protodeboronation.

By understanding the degradation pathways and implementing robust stability testing protocols, researchers and drug development professionals can ensure the quality, efficacy, and safety of Boc-protected phenylboronic acids throughout their lifecycle.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. biopharminternational.com [biopharminternational.com]

- 5. scispace.com [scispace.com]

- 6. biomedres.us [biomedres.us]

An In-Depth Technical Guide to Suzuki-Miyaura Coupling Reactions: Core Principles and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis, has revolutionized the formation of carbon-carbon bonds, particularly in the creation of biaryl and substituted aromatic compounds.[1] This palladium-catalyzed cross-coupling reaction, first reported by Akira Suzuki and Norio Miyaura in 1979, is celebrated for its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[2] These attributes have cemented its status as an indispensable tool in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3][4] This guide provides a comprehensive overview of the Suzuki-Miyaura coupling, detailing its core mechanism, providing quantitative data for reaction optimization, outlining experimental protocols, and illustrating key processes through diagrams.

Core Mechanism: The Catalytic Cycle

The generally accepted mechanism of the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. This cycle is comprised of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a coordinatively unsaturated palladium(0) complex. This step, which is often the rate-determining step, involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate.[1][7] The reactivity of the organic halide is typically in the order of I > Br > OTf > Cl.[8]

-

Transmetalation: In this step, the organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) complex. This process requires the presence of a base, which activates the organoboron compound, typically a boronic acid, by forming a more nucleophilic boronate "ate" complex.[9] The halide or other leaving group on the palladium is replaced by the R² group, forming a new diorganopalladium(II) intermediate.

-

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) intermediate. In this step, the two organic groups (R¹ and R²) are coupled to form the new carbon-carbon bond of the desired product (R¹-R²). Simultaneously, the palladium(II) is reduced back to its palladium(0) state, thus regenerating the active catalyst which can then re-enter the catalytic cycle.[5][7]

Data Presentation: Optimizing Reaction Conditions

The success and efficiency of a Suzuki-Miyaura coupling reaction are highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize quantitative data from various studies to guide the optimization of reaction conditions.

Table 1: Comparative Performance of Palladium Catalysts in the Coupling of 4-Chlorotoluene and Phenylboronic Acid [3]

| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |

| Pd(OAc)₂ / SPhos | 0.0005 | Toluene/H₂O | K₃PO₄ | 100 | 2 | >99 | 198,000 | 99,000 |

| Pd₂(dba)₃ / XPhos | 0.0025 | MeOH/THF | K₃PO₄ | RT | 12 | ~95 | 38,000 | 3,167 |

| [Pd(IPr)(allyl)Cl] | 0.00125 | MeOH/THF | K₃PO₄ | RT | 12 | ~85 | 68,000 | 5,667 |

| Palladacycle | 10⁻⁹ | Anisole | K₂CO₃ | 120 | 5 | >99 | 5 x 10⁹ | 1 x 10⁹ |

| Pd/C (3%) | 3 | Water | K₃PO₄ | 100 | 0.17 | 100 | 33 | 194 |

Table 2: Effect of Different Bases on the Yield of Biaryl Synthesis [2][9]

| Base | Substrates | Solvent | Catalyst System | Yield (%) | Notes |

| K₃PO₄ | Aryl bromides | Toluene/H₂O | Pd(OAc)₂ / SPhos | >95 | Often a highly effective and general base. |

| K₂CO₃ | Aryl bromides | Dioxane/H₂O | Pd(PPh₃)₄ | 85-95 | A common and cost-effective choice. |

| Na₂CO₃ | Aryl iodides/bromides | EtOH/H₂O | Pd(OAc)₂ | 98 | Found to be highly effective in specific systems. |

| Cs₂CO₃ | Aryl chlorides | THF/H₂O | PdCl₂(dppf) | High | Stronger base, often used for less reactive chlorides. |

| NaOH | Aryl bromides | MeOH/H₂O | TbPo-Pd(II) | 98.5 | A strong base that can sometimes lead to side reactions. |

| KF | Aryl bromides | Dioxane | Pd₂(dba)₃ / Ligand | Moderate to High | Fluoride ions can play a unique role in activating the boronic acid. |

Table 3: Influence of Solvents on Suzuki-Miyaura Coupling Yields [10][11]

| Solvent | Substrates | Base | Catalyst | Yield (%) | Notes |

| Toluene/H₂O | 4-Chlorotoluene, Phenylboronic acid | K₃PO₄ | Pd(OAc)₂ / SPhos | >99 | Biphasic system, often provides excellent yields. |

| Dioxane/H₂O | Aryl bromides | K₂CO₃ | Pd(PPh₃)₄ | 85-95 | A commonly used solvent system. |

| THF/H₂O | Aryl bromides | Cs₂CO₃ | PdCl₂(dppf) | High | Good for dissolving a wide range of substrates. |

| MeOH/H₂O | Bromobenzene, Phenylboronic acid | NaOH | TbPo-Pd(II) | 96.3 | A greener solvent choice, effective with polar substrates. |

| DMF | Bromobenzene, Phenylboronic acid | K₃PO₄ | TbPo-Pd(II) | 30.9 | A polar aprotic solvent, use can be substrate-dependent. |

Experimental Protocols

This section provides a detailed, generalized experimental protocol for a Suzuki-Miyaura coupling reaction. It is important to note that specific conditions may need to be optimized for different substrates.

General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid [12]

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (0.5 mL)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup:

-

To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

-

-

Reaction Execution:

-

Place the flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Add water (10 mL) to the reaction mixture and stir for 5 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Applications in Drug Development

The Suzuki-Miyaura coupling reaction has had a profound impact on the field of drug discovery and development.[13] Its ability to efficiently construct complex molecular scaffolds, particularly the biaryl motif, which is a common feature in many pharmaceuticals, has made it a go-to reaction for medicinal chemists.[4]

Key applications include:

-

Synthesis of Active Pharmaceutical Ingredients (APIs): Many blockbuster drugs, such as the angiotensin II receptor antagonist Losartan and the anti-inflammatory drug Celecoxib, feature biaryl structures that are efficiently synthesized using Suzuki-Miyaura coupling.[13]

-

Lead Optimization: The reaction's broad functional group tolerance allows for the rapid generation of analog libraries around a lead compound. This enables medicinal chemists to explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profiles.[3]

-

Fragment-Based Drug Discovery: Suzuki-Miyaura coupling is used to link small molecular fragments that bind to a biological target, thereby growing them into more potent drug candidates.

-

Late-Stage Functionalization: The mild conditions of the reaction allow for its use in the later stages of a complex synthesis to introduce aryl or heteroaryl groups without affecting sensitive functionalities already present in the molecule.

The robustness and versatility of the Suzuki-Miyaura coupling have significantly accelerated the drug discovery process, enabling the synthesis of novel and complex molecules that were previously difficult to access. As catalyst technology continues to evolve, the applications of this powerful reaction in pharmaceutical research and development are expected to expand even further.

References

- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]

- 5. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]

- 6. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanist… [ouci.dntb.gov.ua]

- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Pivotal Role of Boronic Acids in Cross-Coupling Reactions: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Boronic acids and their derivatives have emerged as indispensable reagents in modern organic synthesis, fundamentally transforming the landscape of carbon-carbon and carbon-heteroatom bond formation. Their unique combination of stability, functional group tolerance, and reactivity has positioned them as the cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. This technical guide provides an in-depth exploration of the core principles governing the utility of boronic acids in these transformative reactions, with a focus on mechanistic insights, quantitative data, and practical experimental guidance.

Introduction: The Rise of Boronic Acids in Synthesis

The advent of boronic acids as coupling partners has revolutionized the construction of complex molecular architectures, particularly biaryl and heteroaryl motifs prevalent in pharmaceuticals and functional materials.[1] Unlike many other organometallic reagents, boronic acids are generally stable to air and moisture, crystalline solids, and exhibit low toxicity, making them highly amenable to a wide range of laboratory and industrial applications.[2][3] Their versatility is further underscored by their commercial availability in a vast array of structural motifs and their relatively straightforward synthesis.[4]

The primary application of boronic acids lies in the Suzuki-Miyaura coupling, a robust and high-yielding reaction that forges a new carbon-carbon bond between an organoboron species and an organohalide or triflate.[4] This reaction's significance is highlighted by its extensive use in the synthesis of numerous blockbuster drugs and advanced materials.[5]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[6] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

2.1. The Catalytic Cycle

The catalytic cycle is initiated by the oxidative addition of an organohalide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[4] The subsequent and crucial step is transmetalation, where the organic moiety from the boronic acid (R²) is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[7] The final step is reductive elimination, where the two organic fragments (R¹ and R²) are coupled to form the desired product (R¹-R²), and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[4][6]

Quantitative Comparison: Boronic Acids vs. Boronate Esters

While boronic acids are the most common coupling partners in Suzuki-Miyaura reactions, their corresponding esters, such as pinacol esters, offer enhanced stability and are often easier to handle and purify.[8][9] This has led to a trade-off between the higher reactivity of boronic acids and the superior stability of boronate esters.[8][9] The choice between a boronic acid and a boronate ester can significantly impact reaction efficiency and yield.[8]

Recent studies have provided quantitative data on the relative reactivity of various boronic acids and their corresponding esters in the transmetalation step of the Suzuki-Miyaura reaction. The following tables summarize key findings from these studies.

Table 1: Relative Reactivity of Boronic Acids and Boronate Esters in Transmetalation

| Entry | Boron Reagent | Pretransmetalation Intermediate | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |

| 1 | Phenylboronic acid | Observed | 0.58 ± 0.02 | 1.0 |

| 2 | Phenylboronic acid pinacol ester | Not Observed | - | - |

| 3 | 4-Fluorophenylboronic acid | Observed | 1.20 ± 0.05 | 2.1 |

| 4 | 4-Fluorophenylboronic acid pinacol ester | Not Observed | - | - |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | Observed | 3.50 ± 0.15 | 6.0 |

| 6 | 4-(Trifluoromethyl)phenylboronic acid pinacol ester | Not Observed | - | - |

| 7 | 2-Furylboronic acid | Observed | 25.0 ± 1.0 | 43.1 |

| 8 | 2-Furylboronic acid pinacol ester | Not Observed | - | - |

Data adapted from kinetic studies on the transmetalation step. The absence of an observed pretransmetalation intermediate for pinacol esters under these conditions suggests a significantly slower reaction rate compared to the corresponding boronic acids.

Table 2: Comparison of Yields for Boronic Acids and Boronate Esters in a Model Suzuki-Miyaura Coupling

| Entry | Boron Reagent | Reaction Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 2 | 95 |

| 2 | Phenylboronic acid pinacol ester | 2 | 75 |

| 3 | Phenylboronic acid | 8 | 92 (decomposition observed) |

| 4 | Phenylboronic acid pinacol ester | 8 | 90 |

| 5 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 4 | 88 |

| 6 | 3,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester | 4 | 85 |

Reaction Conditions: Aryl bromide (1.0 equiv), boron reagent (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv), Toluene/H₂O (10:1), 100 °C. The data illustrates that while boronic acids can provide higher initial reaction rates and yields, their instability can lead to lower overall yields in prolonged reactions compared to their more stable ester counterparts.

Experimental Protocols

The following section provides a detailed, generalized protocol for a Suzuki-Miyaura cross-coupling reaction. It is important to note that reaction conditions, including catalyst, ligand, base, and solvent, should be optimized for specific substrates.

4.1. General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (a phosphine ligand) (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (0.5 mL)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup:

-

To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add degassed toluene and degassed water to the flask via syringe.

-

-

Reaction Execution:

-

Place the flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Add water to the reaction mixture and stir for 5 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired biaryl product.

-

Applications in Drug Development

The robustness and functional group tolerance of the Suzuki-Miyaura coupling have made it a cornerstone in the pharmaceutical industry.[5][10] This reaction is frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and in the generation of compound libraries for high-throughput screening. The ability to rapidly and efficiently construct complex biaryl and heteroaryl scaffolds, which are privileged structures in medicinal chemistry, has significantly accelerated the drug discovery and development process.[10]

Conclusion

Boronic acids and their derivatives have fundamentally reshaped the field of organic synthesis, providing a powerful and versatile platform for the construction of complex molecules. Their central role in the Suzuki-Miyaura coupling, a reaction of unparalleled importance in both academic and industrial research, is a testament to their unique and favorable properties. A thorough understanding of the reaction mechanism, the comparative reactivity of different boron reagents, and practical experimental considerations is crucial for leveraging the full potential of these remarkable compounds in the pursuit of novel chemical entities and advanced materials. As research continues to push the boundaries of cross-coupling chemistry, the role of boronic acids is certain to expand, further solidifying their status as indispensable tools for the modern synthetic chemist.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Nature of Phenylboronic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenylboronic acid (PBA) and its derivatives have emerged as a versatile class of compounds with significant applications across chemistry, materials science, and medicine. Their unique ability to reversibly bind with cis-diols has positioned them as key players in the development of glucose sensors, drug delivery systems, and as crucial building blocks in organic synthesis. This technical guide provides an in-depth exploration of the core physical and chemical properties of phenylboronic acid derivatives, offering quantitative data, detailed experimental protocols, and visual representations of key mechanisms to support researchers and developers in this dynamic field.

Physical Properties: A Quantitative Overview

The physical properties of phenylboronic acid derivatives are fundamental to their application and can be significantly influenced by the nature and position of substituents on the phenyl ring. These properties, including acidity (pKa), solubility, and crystal structure, dictate their behavior in various environments.

Acidity (pKa)